![molecular formula C16H17BrN4O2S B2588653 7-(3-溴苯基)-5-甲基-2-(甲硫基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯 CAS No. 941943-38-0](/img/structure/B2588653.png)
7-(3-溴苯基)-5-甲基-2-(甲硫基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound that belongs to the class of fused heterocycles known as triazolopyrimidines . These compounds are of interest due to their valuable biological properties .
Synthesis Analysis
The synthesis of new triazolopyrimidine derivatives has been described in the literature . This involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of similar compounds has been deduced from their Fourier-transform infrared, elemental analysis, and proton and carbon-13 nuclear magnetic resonance spectral data .Chemical Reactions Analysis
The synthetic ways for the preparation of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .科学研究应用
抗结核活性
研究人员合成了抗结核剂的结构类似物,包括三唑并嘧啶支架的衍生物,并评估了它们的抗结核活性。这些努力旨在通过分析构效关系来优化治疗效果,从而发现可能有助于对抗结核病的新型化合物 (Titova 等人,2019)。
抗肿瘤活性
三唑并嘧啶衍生物的一种新合成途径表明,这些化合物对人肺(A-549)和人肝细胞癌(HepG-2)细胞系表现出显着的体外抗肿瘤活性。这一发现表明此类衍生物在开发新的抗癌药物方面具有潜力 (Gomha 等人,2017)。
合成方法学开发
将噻唑并嘧啶重排成三唑并嘧啶的研究为新的合成途径提供了见解,扩展了创建结构多样的杂环化合物的工具包,这些化合物可以作为进一步化学转化的关键中间体 (Lashmanova 等人,2019)。
环链异构化
将某些前体环化成三唑并嘧啶衍生物的研究揭示了环链异构化的现象,该现象受溶剂选择和取代基长度的影响。了解这些动力学对于设计具有所需稳定性和反应性特征的化合物至关重要 (Pryadeina 等人,2008)。
化学合成和生物学评估
通过将酰肼酰卤与各种底物反应合成三唑并[4,3-a]嘧啶、噻二唑啉和硒二唑啉,为创建具有潜在生物活性的化合物开辟了新的途径。此类研究是发现具有多种治疗应用的新药的基础 (Abdelhamid 等人,2004)。
作用机制
Target of Action
Similar compounds have been reported to exhibit antitumor properties , suggesting potential targets could be cellular components involved in tumor growth and proliferation.
Mode of Action
Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines . This suggests that the compound may interact with its targets to disrupt cellular processes essential for tumor growth and proliferation.
Biochemical Pathways
Similar compounds have shown to exhibit antitumor activities , indicating that the compound may affect pathways related to cell growth and proliferation.
Result of Action
Compounds with similar structures have been reported to exhibit significant inhibitory activity against various cancer cell lines , suggesting that the compound may induce cellular changes that inhibit tumor growth and proliferation.
未来方向
生化分析
Biochemical Properties
Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it interacts with calcium channels, potentially affecting calcium signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby modulating their activity.
Cellular Effects
Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as CDKs and calcium channels, inhibiting or activating their function . It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular processes, such as prolonged cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects . The localization and accumulation of this compound can influence its activity and function within different cellular contexts.
Subcellular Localization
The subcellular localization of ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct it to these compartments, where it can interact with key biomolecules and exert its effects . The subcellular localization of this compound can influence its ability to modulate cellular processes and pathways.
属性
IUPAC Name |
ethyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNVZNQNDQPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)

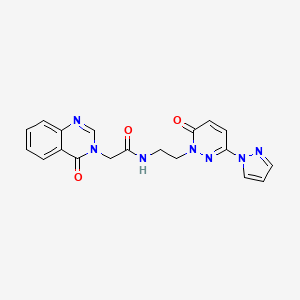

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)
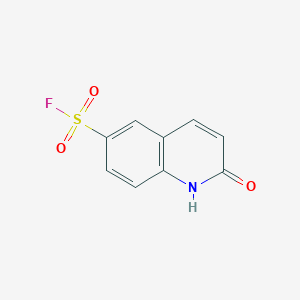
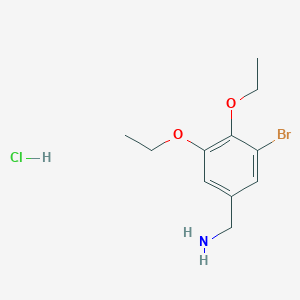
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)
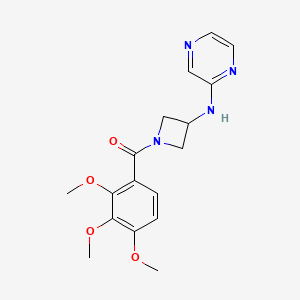
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)
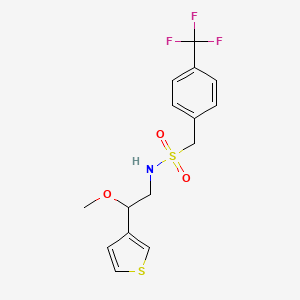
![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)